molecular formula C9H5N3 B1414594 2,7-Naphthyridine-1-carbonitrile CAS No. 1159829-88-5

2,7-Naphthyridine-1-carbonitrile

Cat. No. B1414594
CAS RN: 1159829-88-5
M. Wt: 155.16 g/mol
InChI Key: YGKHIGKGYSCGPO-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-1-carbonitrile is a heterocyclic compound containing a naphthyridine ring fused to a cyano group. It has a molecular weight of 155.16 g/mol. The biological uses of 2,7-naphthyridines have sparked great attention in recent years .


Synthesis Analysis

A series of novel 2,7-naphthyridines derivatives were synthesized for biological studies . The synthesis involved the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine to prepare substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile . This was then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-1-carbonitrile was validated using spectral techniques such as Fourier Transform Infrared (FT-IR), Nuclear magnetic resonance (1H NMR, 13C NMR, and mass spectrum) .


Chemical Reactions Analysis

The synthesized 2,7-naphthyridines derivatives were used as starters in a series of heterocyclic compounds . They were used as precursors to create original heterocyclic moieties, namely: pyrimidothienonaphthyridino and pyridothieno naphthyridino .

properties

IUPAC Name

2,7-naphthyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHIGKGYSCGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridine-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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